3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one, also known as M1G-dR, is a significant compound in the field of molecular biology and biochemistry. This compound is a DNA adduct formed by the reaction of malondialdehyde with deoxyguanosine, representing a secondary product of oxidative stress that can lead to mutagenesis if not repaired. Its molecular formula is .
The synthesis of 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one typically involves the reaction of malondialdehyde with deoxyguanosine. The process can be carried out under controlled conditions to ensure the formation of the desired adduct without excessive side reactions.
The synthesis may involve:
The molecular structure of 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one features a pyrimidine ring fused to a purine base, with a deoxyribose sugar attached at the 2' position. This unique structure contributes to its biological activity and interaction with DNA.
In biological systems, M1G-dR can participate in several chemical reactions:
The reactivity of M1G-dR is influenced by factors such as:
The mechanism by which 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one exerts its effects involves:
Studies have shown that the frequency of M1G-dR formation correlates with levels of oxidative stress markers in cells, indicating its potential role as a biomarker for oxidative damage .
3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one has several applications in scientific research:
M1dG (3-(2′-Deoxyribofuranosyl)pyrimido[1,2-α]purin-10(3H)-one) is a predominant DNA adduct arising from the reaction of deoxyguanosine (dG) with malondialdehyde (MDA) or base propenals, both end products of lipid peroxidation [2] [5]. Polyunsaturated fatty acids (PUFAs) in cellular membranes undergo peroxidation initiated by reactive oxygen species (ROS) or enzymatic oxidation. This process progresses through initiation (hydrogen abstraction), propagation (peroxyl radical formation), and termination phases, generating unstable lipid hydroperoxides (LOOHs) [2]. Subsequent decomposition of LOOHs yields MDA—a bifunctional electrophile capable of forming M1dG via Michael addition at the N2 position of dG, resulting in a pyrimidopurinone ring structure [5].
Table 1: Lipid Peroxidation-Derived Precursors of M1dG
Precursor Source | Chemical Pathway | M1dG Yield | Biological Relevance |
---|---|---|---|
ω-6 PUFAs (e.g., Arachidonic acid) | Non-enzymatic oxidation → MDA | High | Major contributor in inflammation |
DNA Base Propenals | 4-Oxo-2-alkenals from DNA oxidation | Moderate | Site-specific DNA damage |
Prostaglandin H₂ synthase | Cyclooxygenase-mediated oxidation | Low | Tumor microenvironment |
Mitochondrial DNA (mtDNA) exhibits 50–100-fold higher basal M1dG levels than nuclear DNA due to proximity to ROS generation sites within the electron transport chain (ETC) [5]. Studies in HEK293, HepG2, and RKO cells confirm that mtDNA M1dG adducts increase under pro-oxidant conditions (e.g., rotenone exposure) and decrease with mitochondrial-targeted antioxidants like mitoTEMPO [5]. This compartmental vulnerability underscores mtDNA’s role as a sentinel for oxidative metabolic dysfunction.
Exogenous carcinogens amplify M1dG burden through direct DNA adduction or ROS-mediated lipid peroxidation:
Table 2: Exogenous Factors Influencing M1dG Burden
Carcinogen/Exposure | Mechanism of M1dG Induction | Experimental Evidence |
---|---|---|
Asbestos | Macrophage ROS → Lipid peroxidation → MDA | ↑ M1dG in lung epithelial cells [5] [6] |
Aldehydes (Acrolein) | Direct dG adduction or MDA promotion | M1dG analogs detected in vitro [5] |
BMPR2 mutations | Mitochondrial ROS dysregulation | 2× higher mtDNA M1dG in transgenic mice [5] |
ROS act as both initiators and amplifiers of M1dG formation through interconnected pathways:
Mitochondrial ROS (mtROS)
Electron leakage from ETC complexes I and III generates O₂•⁻, which dismutates to H₂O₂. In the presence of Fe²⁺ (via Fenton reaction), H₂O₂ converts to hydroxyl radicals (•OH), which attack PUFAs or DNA bases to yield MDA/base propenals [3] [5]. Inhibitors like antimycin A (Complex III) increase mtROS and M1dG, while mitoTEMPO (mtROS scavenger) reduces adduct formation [5] [8].
NADPH Oxidase (NOX)
Macrophage NOX isoforms (e.g., NOX2) produce O₂•⁻ during respiratory bursts, propagating lipid peroxidation in neighboring cells. This links inflammation to M1dG accumulation in tissues [6] [2].
Paradoxical ROS Signaling
At physiological levels, ROS (e.g., H₂O₂) activate antioxidant genes (e.g., Nrf2), enhancing MDA detoxification. However, chronic ROS elevation depletes antioxidants (e.g., glutathione), permitting MDA/DNA adduct persistence [8] [7]. This dual role explains why global antioxidants fail clinically: they disrupt redox signaling without targeting specific M1dG pathways [7].
Table 3: ROS Sources and Their Impact on M1dG
ROS Source | Key Enzymes/Complexes | Effect on M1dG | Modulation Strategies |
---|---|---|---|
Mitochondrial ETC | Complex I/III, α-KGDH | ↑↑ Adducts via •OH → MDA [5] | MitoTEMPO, Rotenone (inhibitor) |
NADPH Oxidase | NOX2 (macrophages) | ↑ Adducts via inflammation [6] | Apocynin, NOX knockdown |
Peroxisomal Oxidation | Fatty acid oxidases | Moderate contribution | Catalase overexpression |
Key Compounds in M1dG Biochemistry
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